![molecular formula C17H18N6O2 B2624463 1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2097860-59-6](/img/structure/B2624463.png)
1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazoloquinazoline and a dihydropyridazine ring. Compounds with similar structures have been found to interact with various biological targets, such as enzymes, receptors, and ion channels .
Mode of action
The mode of action of “this compound” would depend on its specific targets. It could potentially act by binding to its target(s) and modulating their activity, leading to changes in cellular processes .
Biochemical pathways
The compound “this compound” could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure, solubility, stability, and the presence of functional groups that could be metabolized by the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to alterations in cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interaction with its targets .
Biological Activity
1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant biological activities. Its unique structure combines multiple heterocyclic rings, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Molecular Structure
The molecular formula of the compound is C17H18N6O2, with a molecular weight of approximately 338.37 g/mol. The structural characteristics include:
- Pyrazoloquinazoline moiety : This contributes to the compound's interaction with various biological targets.
- Dihydropyridazine component : Enhances the compound's stability and reactivity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial properties. For instance, studies involving similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness compared to conventional antibiotics like ciprofloxacin and ketoconazole .
Compound | Target Organism | MIC (µg/mL) | Comparison |
---|---|---|---|
1-methyl-N-{...} | E. coli | 32 | Ciprofloxacin: 16 |
1-methyl-N-{...} | S. aureus | 64 | Ketoconazole: 32 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. Studies indicate that it shows moderate inhibition against acetylcholinesterase (AChE) and selective inhibition against butyrylcholinesterase (BChE), with IC50 values suggesting potential use in treating neurodegenerative diseases .
Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
AChE | 157.31 | Physostigmine | 30 |
BChE | 46.42 | Physostigmine | 28 |
Case Studies
Several studies have explored the synthesis and biological evaluation of related pyrazoloquinazoline derivatives:
- Synthesis and Antimicrobial Evaluation : A study synthesized a series of pyrazoloquinazolines and tested their antimicrobial activities against a range of pathogens. The results indicated that modifications in the structure significantly influenced the antimicrobial potency .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of the compound to various biological targets, providing insights into its mechanism of action at the molecular level .
Scientific Research Applications
Molecular Structure and Properties
The compound has the molecular formula C17H18N6O2 and a molecular weight of approximately 338.37 g/mol. Its structure includes:
- Pyrazoloquinazoline moiety : Known for interacting with diverse biological targets.
- Dihydropyridazine component : Enhances stability and reactivity.
Target Interaction
The compound potentially interacts with various biological targets such as enzymes and receptors. Its mode of action may involve binding to these targets, modulating their activity, and influencing cellular processes.
Biochemical Pathways
Depending on its specific targets, the compound could alter metabolic pathways by affecting enzyme activity and altering metabolite production.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties will vary based on its chemical structure and solubility. Understanding these properties is crucial for evaluating its therapeutic potential.
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinazoline exhibit significant antimicrobial properties. For example:
Compound | Target Organism | MIC (µg/mL) | Comparison |
---|---|---|---|
1-methyl-N-{...} | Escherichia coli | 32 | Ciprofloxacin: 16 |
1-methyl-N-{...} | Staphylococcus aureus | 64 | Ketoconazole: 32 |
These results suggest that the compound has moderate effectiveness against certain bacterial strains compared to established antibiotics.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes:
Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
AChE | 157.31 | Physostigmine | 30 |
BChE | 46.42 | Physostigmine | 28 |
These findings indicate potential applications in treating neurodegenerative diseases due to its selective inhibition of butyrylcholinesterase.
Synthesis and Antimicrobial Evaluation
A study synthesized various pyrazoloquinazoline derivatives and assessed their antimicrobial activities against multiple pathogens. The results highlighted that structural modifications significantly influenced antimicrobial potency.
Molecular Docking Studies
Molecular docking simulations have been used to predict binding affinities of the compound to various biological targets. These studies provide insights into its mechanism of action at a molecular level, aiding in the identification of potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10-7-15-18-9-11-8-12(3-5-14(11)23(15)20-10)19-17(25)13-4-6-16(24)22(2)21-13/h4,6-7,9,12H,3,5,8H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKZPGLQTINPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=NN(C(=O)C=C4)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.